molecular formula C15H14ClF3N2O2 B5982569 2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B5982569
M. Wt: 346.73 g/mol
InChI Key: PCCKBBVBMCLGGE-UHFFFAOYSA-N
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Description

2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound known for its unique chemical structure and properties. This compound features a diazenyl group attached to a chlorinated and trifluoromethylated phenyl ring, combined with a hydroxy and dimethyl-substituted cyclohexenone ring. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the diazotization of 2-chloro-5-(trifluoromethyl)aniline, followed by coupling with a suitable cyclohexenone derivative under controlled conditions. The reaction conditions often include acidic or basic environments, specific temperatures, and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography, and rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, while the trifluoromethyl and chlorinated phenyl ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenylboronic acid
  • 2-Chloro-5-(trifluoromethyl)phenylacetic acid
  • 2-Chloro-5-(trifluoromethyl)benzaldehyde

Uniqueness

Compared to similar compounds, 2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diazenyl and hydroxy groups, along with the trifluoromethylated phenyl ring, makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N2O2/c1-14(2)6-11(22)13(12(23)7-14)21-20-10-5-8(15(17,18)19)3-4-9(10)16/h3-5,22H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCKBBVBMCLGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)N=NC2=C(C=CC(=C2)C(F)(F)F)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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